[bis(4-methoxyphenyl)phosphoryl]methanol
Description
Properties
IUPAC Name |
bis(4-methoxyphenyl)phosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O4P/c1-18-12-3-7-14(8-4-12)20(17,11-16)15-9-5-13(19-2)6-10-15/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJBARZQKXIRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(CO)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Properties
Table 1: Key Structural Features of Phosphorylated Compounds
| Compound | Substituents on Phenyl Rings | Functional Groups | Molecular Weight | Key Applications |
|---|---|---|---|---|
| [Bis(4-methoxyphenyl)phosphoryl]methanol | 4-methoxy | Phosphoryl, methanol | ~348 (estimated) | Prodrug synthesis, catalysis |
| Bis(4-methylphenyl)phosphorylmethanone | 4-methyl, mesityl | Phosphoryl, ketone | 408.43 | Steric studies, materials science |
| Bis(4-methylphenyl) phenyl phosphate | 4-methyl, phenyl | Phosphate ester | 340.31 | Flame retardants, plasticizers |
| Bis(4-methoxyphenyl)methanol | 4-methoxy | Methanol (no phosphoryl) | 244.29 | Intermediate in organic synthesis |
- Electronic Effects : Methoxy groups increase electron density at the phosphoryl center compared to methyl or phenyl substituents, enhancing nucleophilic reactivity .
- Steric Effects: Bulky groups like mesityl (in Bis(4-methylphenyl)phosphorylmethanone) reduce reaction rates in sterically demanding environments .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Hydrolysis Sensitivity: The phosphoryl group in [bis(4-methoxyphenyl)phosphoryl]methanol is less stable than methyl-substituted analogs (e.g., bis(4-methylphenyl) phenyl phosphate) under acidic/basic conditions due to electron-donating methoxy groups activating the P=O bond for nucleophilic attack .
Phosphorylation and Dephosphorylation
- Synthesis: Analogous to bis(POM)-phosphoryl chloride prodrugs, [bis(4-methoxyphenyl)phosphoryl]methanol can be synthesized via phosphorylation of methanol precursors under mild conditions .
- Dephosphorylation: Methanolysis of the phosphoryl group occurs faster than in methyl-substituted analogs, as shown in ATP methanolysis studies (e.g., methyl phosphate formation via γ-phosphoryl transfer) .
Table 3: Hazard Comparison
- Handling : Requires ventilation and protective equipment due to irritant properties .
Q & A
Q. What are the common synthetic routes for [bis(4-methoxyphenyl)phosphoryl]methanol, and how do reaction conditions influence yield?
[Bis(4-methoxyphenyl)phosphoryl]methanol can be synthesized via iodine-catalyzed reactions with secondary alcohols. For example, in iodine-catalyzed coupling reactions, this compound reacts efficiently under mild conditions (e.g., room temperature, 12-hour reaction time) to achieve yields up to 99%. Key parameters include the choice of catalyst, solvent polarity, and substituent electronic effects. For instance, electron-donating groups like methoxy enhance reactivity compared to unsubstituted analogs (e.g., diphenylmethanol, which shows no reactivity under similar conditions) .
Q. What analytical techniques are critical for characterizing [bis(4-methoxyphenyl)phosphoryl]methanol?
Characterization requires a combination of:
- Infrared (IR) Spectroscopy : To identify functional groups like hydroxyl (-OH) and phosphoryl (P=O) bonds. IR spectra of thin films in trichloroethylene solutions show distinct peaks at 3400–3600 cm⁻¹ (O-H stretch) and 1200–1250 cm⁻¹ (P=O stretch) .
- NMR and Mass Spectrometry : ¹H/¹³C NMR confirms methoxy and aromatic proton environments, while ESI-MS provides molecular weight validation .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in related bis(4-methoxyphenyl) compounds with monoclinic (P21/n) symmetry and unit cell parameters (e.g., a = 21.637 Å, β = 109.5°) .
Q. How does [bis(4-methoxyphenyl)phosphoryl]methanol participate in nucleophilic substitution reactions?
The methoxy groups on the phenyl rings activate the phosphoryl center for nucleophilic attack. For example, in esterification reactions with carboxylic acids, the hydroxyl group is replaced under mild acidic or basic conditions. This reactivity is exploited in synthesizing mAChR ligands, where the compound serves as a precursor for ester derivatives with potential bioactivity .
Q. What role does this compound play in medicinal chemistry research?
It acts as a building block for muscarinic acetylcholine receptor (mAChR) ligands. Conjugates with arecaidine derivatives (via esterification) are screened for binding affinity using competitive radioligand assays (e.g., [³H]-N-methylscopolamine displacement). High yields (>80%) and metabolic stability in human liver microsomes make it a candidate for tracer development in neuroimaging .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of [bis(4-methoxyphenyl)phosphoryl]methanol?
The electron-donating methoxy groups enhance the nucleophilicity of the phosphoryl oxygen, facilitating reactions with electrophiles. For instance, in iodine-catalyzed couplings, the methoxy substituents stabilize transition states through resonance, leading to higher yields (99%) compared to dimethylamino-substituted analogs (84%) . Computational studies (e.g., DFT) could further quantify substituent effects on reaction kinetics.
Q. What crystallographic insights are available for structurally related compounds?
Crystal structures of bis(4-methoxyphenyl) analogs reveal key packing motifs. For example, dinaphtho[1,3,2]dioxaphosphepin derivatives exhibit monoclinic symmetry (space group P21/n) with interplanar angles of 109.5° and hydrogen-bonding networks stabilizing the lattice . Such data guide the design of derivatives with tailored solid-state properties.
Q. How can researchers resolve contradictions in reactivity data across different studies?
Discrepancies (e.g., variable yields in substitution reactions) may arise from differences in solvent polarity, catalyst loading, or competing side reactions. Systematic optimization using Design of Experiments (DoE) or machine learning models can identify dominant variables. For example, iodine concentration and reaction time were critical in achieving >99% yield for [bis(4-methoxyphenyl)phosphoryl]methanol vs. no reactivity in diphenylmethanol .
Q. What is the compound’s relevance in thionation reactions for organophosphorus chemistry?
While not directly a thionation agent, its structural analogs (e.g., Lawesson’s reagent, containing bis(4-methoxyphenyl) groups) are widely used to convert phosphoryl (P=O) to thiophosphoryl (P=S) groups. The methoxy substituents improve solubility and stability during such reactions, suggesting potential utility in synthesizing thiophosphonates under mild conditions .
Q. What computational tools predict the physicochemical properties of this compound?
ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models. For example, analogs like bis(4-methylphenyl)phosphoryl derivatives show logP values >3.5, indicating high lipophilicity, which aligns with their use in lipid-soluble drug candidates .
Q. How can researchers design derivatives with enhanced bioactivity based on this scaffold?
Strategies include:
- Oxazole Ring Incorporation : Derivatives like [4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol exhibit antimicrobial activity due to oxazole’s aromaticity and hydrogen-bonding capacity .
- Halogenation : Introducing bromine or chlorine at the phenyl ring (e.g., 4-bromophenyl analogs) enhances electrophilicity for kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
